2-cyano-3-(3,4-difluorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(3,4-difluorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(3,4-difluorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through the reaction of a suitable nitrile with an appropriate amine under basic conditions.
Introduction of the Difluorophenyl Group: This step involves the coupling of the difluorophenyl group to the enamide backbone, which can be done using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Cyclohexyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids or amides.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Carboxylic acids, amides.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Used in the design of probes for studying biological processes.
Medicine
Therapeutic Agents: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry
Materials Science: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-cyano-3-(3,4-difluorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and difluorophenyl groups can play a crucial role in these interactions by forming hydrogen bonds, π-π interactions, or van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-phenyl-N-(2-methylcyclohexyl)prop-2-enamide: Lacks the difluorophenyl group, which may result in different chemical reactivity and biological activity.
2-cyano-3-(3,4-dichlorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide: Contains chlorine atoms instead of fluorine, which can affect its electronic properties and reactivity.
Uniqueness
The presence of the difluorophenyl group in 2-cyano-3-(3,4-difluorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide imparts unique electronic properties, making it more resistant to metabolic degradation and potentially enhancing its biological activity compared to similar compounds.
Properties
IUPAC Name |
2-cyano-3-(3,4-difluorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O/c1-11-4-2-3-5-16(11)21-17(22)13(10-20)8-12-6-7-14(18)15(19)9-12/h6-9,11,16H,2-5H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGXDQAGKIRLOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC2=CC(=C(C=C2)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.